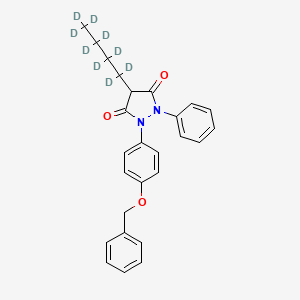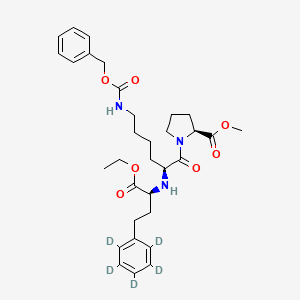
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester typically involves multiple steps, starting from the parent compound, LisinoprilThe final steps involve esterification to form the ethyl and methyl diester derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Employed in enzyme inhibition studies to understand the mechanisms of ACE inhibitors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
Comparison with Similar Compounds
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in hypertension treatment.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Captopril: The first ACE inhibitor developed, with a shorter duration of action compared to Lisinopril.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-MTKARQSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
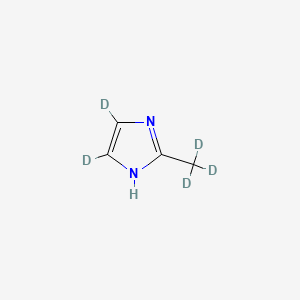
![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)
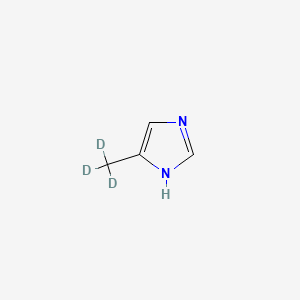
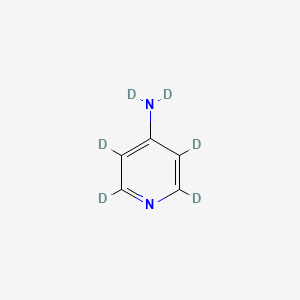

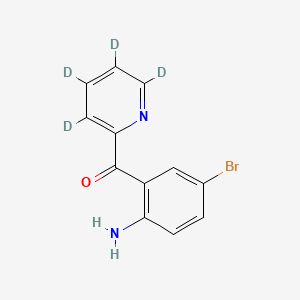

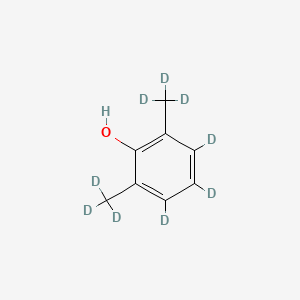
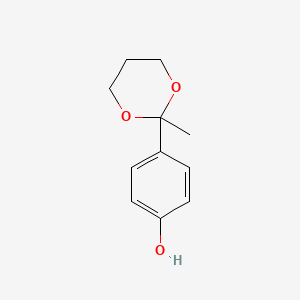
![5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide](/img/structure/B587984.png)
